2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a morpholine ring, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the morpholine and thiazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or sodium hydride (NaH). The process may involve:
Formation of the Morpholine Intermediate: This step involves the reaction of 3-fluoroaniline with epichlorohydrin to form 3-fluorophenylmorpholine.
Formation of the Thiazole Intermediate: This step involves the reaction of 2-aminothiazole with acetic anhydride to form N-(1,3-thiazol-2-yl)acetamide.
Coupling Reaction: The final step involves coupling the morpholine and thiazole intermediates under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs.
Material Science: Its unique properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-3-fluorophenyl)morpholin-3-one
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a morpholine ring, a fluorophenyl group, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-12-3-1-2-11(8-12)13-9-19(5-6-21-13)10-14(20)18-15-17-4-7-22-15/h1-4,7-8,13H,5-6,9-10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJJNLHRRYEBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NC2=NC=CS2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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